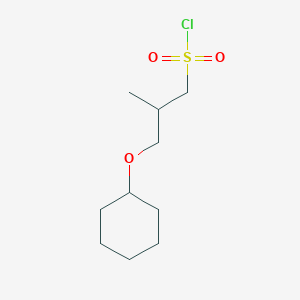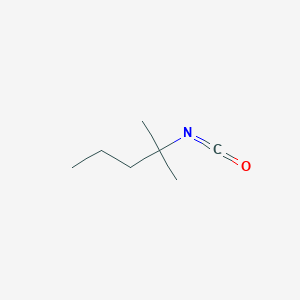
2-Isocyanato-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-2-methylpentane is an organic compound that belongs to the chemical class of isocyanates. It is widely used in the chemical industry as a building block for polyurethane production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanato-2-methylpentane can be synthesized through the reaction of 2-methylpentan-2-amine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
2-methylpentan-2-amine+phosgene→this compound+hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene, which is synthesized from carbon monoxide and chlorine. The reaction with diamines forms diisocyanates and hydrogen chloride. The process is carefully monitored to manage the hazardous nature of phosgene .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanato-2-methylpentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Reacts with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Used in the formation of urethanes.
Polyols: Used in the production of polyurethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
2-Isocyanato-2-methylpentane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and materials.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its potential in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, which are utilized in coatings, adhesives, foams, and elastomers
Mecanismo De Acción
The mechanism of action of 2-Isocyanato-2-methylpentane involves its reactivity with nucleophiles, such as alcohols and amines. The isocyanate group (N=C=O) reacts with hydroxyl groups to form urethanes and with amines to form ureas. These reactions are fundamental in the formation of polyurethanes and other related materials .
Comparación Con Compuestos Similares
Hexamethylene diisocyanate: Used in the production of polyurethanes with different properties.
Isophorone diisocyanate: Known for its use in high-performance coatings.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Toluene diisocyanate: Commonly used in flexible polyurethane foams.
Uniqueness: 2-Isocyanato-2-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties. Its use in specialized applications, such as the production of certain types of polyurethanes, sets it apart from other isocyanates .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-isocyanato-2-methylpentane |
InChI |
InChI=1S/C7H13NO/c1-4-5-7(2,3)8-6-9/h4-5H2,1-3H3 |
Clave InChI |
FIYUGTLHBRHIKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


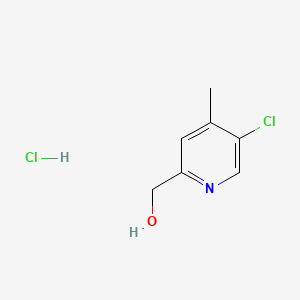
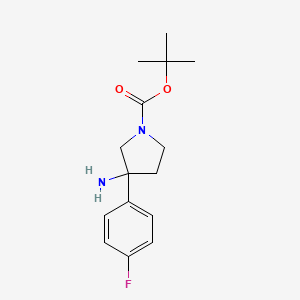
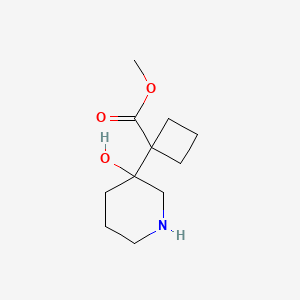

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
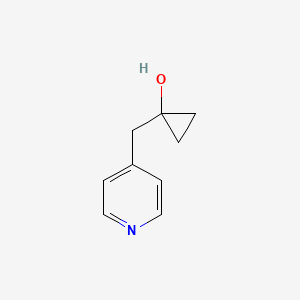
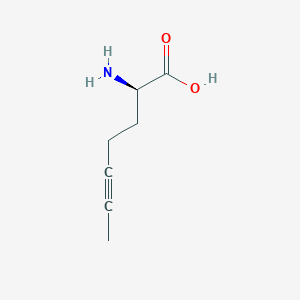
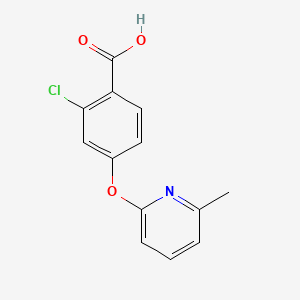
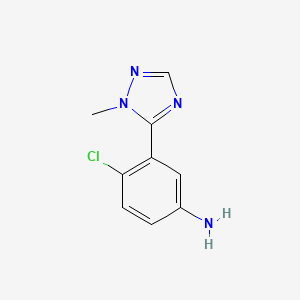

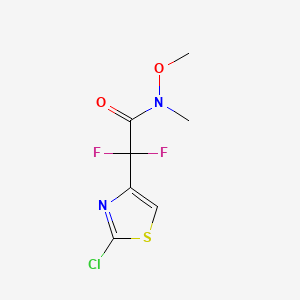
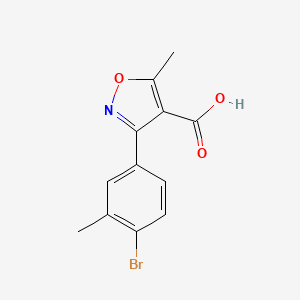
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
